![molecular formula C15H21ClN2O4S B7681641 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X is not fully understood, but several studies have suggested that it exerts its effects by modulating various signaling pathways in cells. In cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt. In addition, it has been reported to induce apoptosis by activating the caspase cascade. In immune cells, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. The exact molecular targets of this compound X are still under investigation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to inhibit cell proliferation, induce apoptosis, and reduce the expression of certain genes involved in cancer progression. In immune cells, it has been shown to modulate cytokine production and suppress inflammation. In addition, it has been shown to have herbicidal and insecticidal activities by inhibiting certain enzymes involved in plant and insect metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and a high efficacy in vitro and in vivo. In addition, it can be easily synthesized in large quantities and purified to a high degree of purity. However, one of the main limitations of using this compound X is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
Several potential future directions for the study of 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X can be identified. In the medical field, it can be further evaluated for its anticancer, anti-inflammatory, and antiviral properties. In particular, its potential as a cancer therapy can be investigated in preclinical and clinical trials. In the agricultural field, it can be further evaluated for its herbicidal and insecticidal activities, and its potential as an alternative to traditional pesticides can be explored. Moreover, its mechanism of action can be further elucidated using advanced techniques such as proteomics and metabolomics. Finally, its potential as a lead this compound for the development of novel drugs can be investigated using structure-activity relationship studies.
Synthesemethoden
Compound X can be synthesized through a multistep reaction starting from commercially available materials. The synthesis involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of pure 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X. Several studies have reported different methods for the synthesis of this compound X, but the most commonly used method involves the condensation of 5-chloro-2-methoxyaniline with 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid followed by the reduction of the resulting intermediate with a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields. In the medical field, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. Several studies have reported that 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X can inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy. In addition, it has been shown to reduce inflammation and inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In the agricultural field, this compound X has been evaluated for its herbicidal and insecticidal activities. It has been shown to effectively control the growth of weeds and pests, which makes it a potential alternative to traditional pesticides.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-3-2-13(16)10-12(14)11-15(19)17-4-5-18-6-8-23(20,21)9-7-18/h2-3,10H,4-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGHABLWILPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)NCCN2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

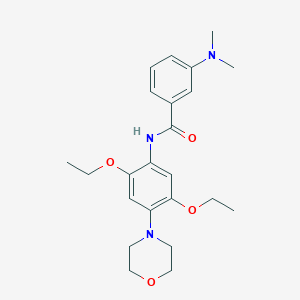

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
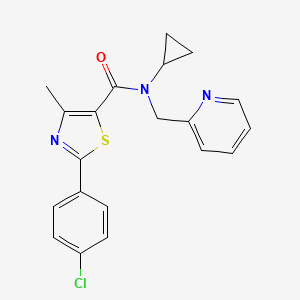
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
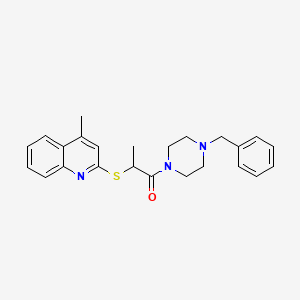
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

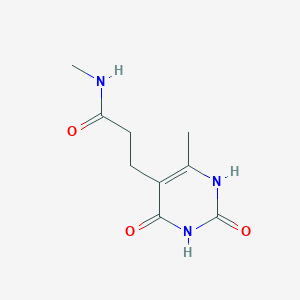
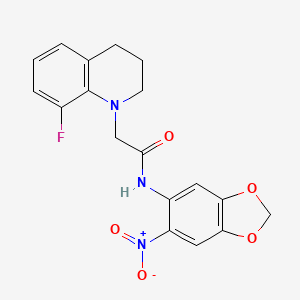
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)